molecular formula C13H21Cl2N3O2 B3108304 Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride CAS No. 1644088-97-0

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride

Cat. No.: B3108304
CAS No.: 1644088-97-0
M. Wt: 322.2
InChI Key: FYFKCNNTTADSFH-UHFFFAOYSA-N
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Description

“Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride” is a chemical compound with the molecular formula C13H21Cl2N3O2. It is used in the synthesis of various chemical compounds .

Scientific Research Applications

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research on biocompatible, degradable materials has led to the development of modified natural polymers, including a new class of materials derived from hyaluronan esterification. This class includes derivatives obtained by chemical modification of hyaluronan, involving the partial or total esterification of the carboxyl groups of this natural polymer. Benzyl hyaluronan esters, a representative member, show promise in clinical applications due to varied biological properties, including biocompatibility and the ability to either promote or inhibit cell adhesion, influenced by the degree of hydration, polymer stability, and type of esterification (Campoccia et al., 1998).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), synthesized since 1915, have found applications across scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their simple structure, accessibility, and understanding of their supramolecular self-assembly behavior enable the utilization of BTAs as versatile, supramolecular building blocks. The adaptable nature of BTAs, forming one-dimensional, nanometer-sized rod-like structures through threefold H-bonding, highlights their potential in developing commercial applications and promises a bright future in various fields (Cantekin et al., 2012).

Biological Activities of Selected Carboxylic Acids

The structural differences of selected carboxylic acids, such as benzoic acid and cinnamic acid, have been compared for their effects on antioxidant, antimicrobial, and cytotoxic activities. The presence of hydroxyl groups significantly influences these activities, indicating the potential for chemical modifications to enhance biological properties (Godlewska-Żyłkiewicz et al., 2020).

Influence of Metals on Biologically Important Ligands

Studies on the influence of selected metals on the electronic system of biologically important molecules, including benzoic and 2-hydroxybenzoic acids, have provided insights into how metals affect the reactivity and stability of complex compounds. This research aids in understanding the interactions of these compounds with biological targets and predicts properties like reactivity and durability of complex compounds (Lewandowski et al., 2005).

Safety and Hazards

While specific safety and hazard information for “Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride” was not found, general precautionary measures for handling chemicals should be followed. These include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using personal protective equipment as required .

Properties

IUPAC Name

benzyl 4-hydrazinylpiperidine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFKCNNTTADSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NN)C(=O)OCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
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Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
Reactant of Route 3
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
Reactant of Route 4
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
Reactant of Route 5
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
Reactant of Route 6
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride

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